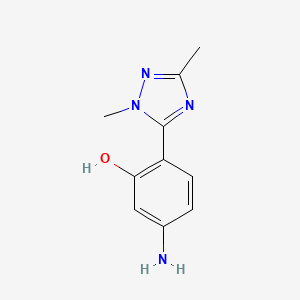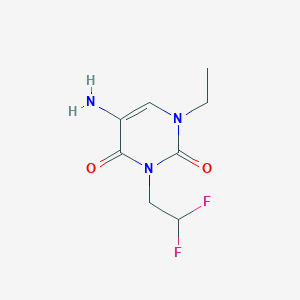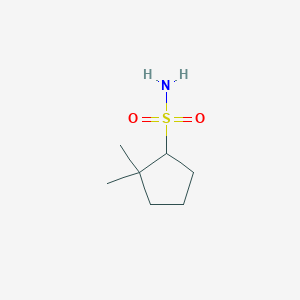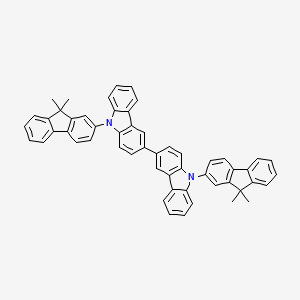
9,9'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9'H-3,3'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorenyl groups and a bicarbazole core, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole typically involves multiple steps, including the formation of fluorenyl intermediates and their subsequent coupling with carbazole derivatives. One common method involves the use of Grignard reagents and Friedel-Crafts alkylation reactions to introduce the fluorenyl groups onto the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthetic routes to ensure high yield and purity. Techniques such as Buchwald-Hartwig coupling are employed to assemble the final product, making the process efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorenyl-substituted carbazoles, hydrofluorenyl derivatives, and various functionalized carbazole compounds.
Wissenschaftliche Forschungsanwendungen
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for organic sensitizers in dye-sensitized solar cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various materials and biological systems, enhancing their properties and functionalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9H-Fluorene-9,9-dimethanol
Uniqueness
Compared to similar compounds, 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole stands out due to its bicarbazole core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in OLEDs and solar cells.
Eigenschaften
Molekularformel |
C54H40N2 |
|---|---|
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
9-(9,9-dimethylfluoren-2-yl)-3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C54H40N2/c1-53(2)45-17-9-5-13-37(45)39-25-23-35(31-47(39)53)55-49-19-11-7-15-41(49)43-29-33(21-27-51(43)55)34-22-28-52-44(30-34)42-16-8-12-20-50(42)56(52)36-24-26-40-38-14-6-10-18-46(38)54(3,4)48(40)32-36/h5-32H,1-4H3 |
InChI-Schlüssel |
ZKHNFTDVOYZZGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC1=C(C=C9)C2=CC=CC=C2C1(C)C)C1=CC=CC=C14)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


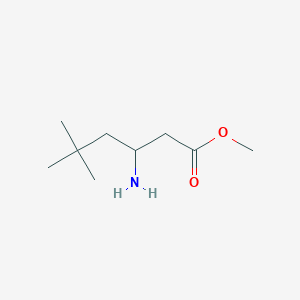





![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
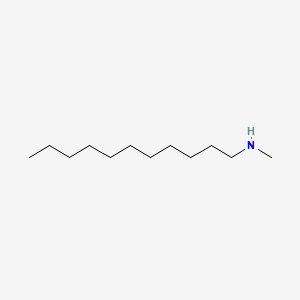
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
